(-)-Indoprofen

Description

BenchChem offers high-quality (-)-Indoprofen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Indoprofen including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

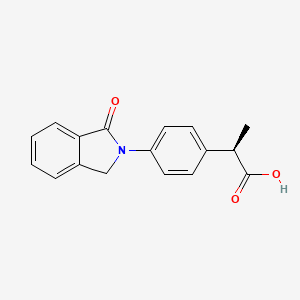

(2R)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMIEHBSYVWVIN-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317455 |

Source

|

| Record name | (-)-Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53086-14-9 |

Source

|

| Record name | (-)-Indoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoprofen (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Indoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPROFEN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6NVN79HWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enantioselective Synthesis of (-)-Indoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway and methodology for obtaining the pharmacologically active S-(-)-enantiomer of indoprofen, a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a multi-step racemic preparation followed by an enzymatic kinetic resolution. This document provides a comprehensive overview of the chemical transformations, detailed experimental protocols, and quantitative data to support research and development in this area.

Racemic Synthesis of Indoprofen

The synthesis of racemic indoprofen is achieved through a three-step process starting from 2-(4-nitrophenyl)propionic acid. This pathway involves the reduction of a nitro group, formation of a phthalimide intermediate, and a final reductive cyclization to yield the isoindolinone core of indoprofen.

A common synthetic route for racemic indoprofen begins with the reduction of 2-(4-nitrophenyl)propionic acid to 2-(4-aminophenyl)propionic acid. This is followed by a condensation reaction with phthalic anhydride to form a phthalimide intermediate. The final step involves the reduction of one of the carbonyl groups of the phthalimide to yield the isoindolinone structure of indoprofen.[1]

Synthesis Pathway Overview

The overall racemic synthesis can be visualized as follows:

Experimental Protocols for Racemic Synthesis

Step 1: Synthesis of 2-(4-Aminophenyl)propionic Acid

-

Method: To a solution of 2-(4-nitrophenyl)propionic acid in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common methods include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., iron powder in the presence of hydrochloric acid). The reaction mixture is typically stirred at room temperature or with gentle heating until the reduction is complete.

-

Work-up: After the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation), or the reaction mixture is neutralized and extracted with an organic solvent. The solvent is then evaporated to yield 2-(4-aminophenyl)propionic acid.

Step 2: Synthesis of 2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic Acid

-

Method: 2-(4-Aminophenyl)propionic acid and phthalic anhydride are dissolved in a high-boiling point solvent like glacial acetic acid or pyridine. The mixture is heated to reflux to drive the condensation reaction, which forms the phthalimide ring and releases a molecule of water. The reaction is monitored until completion.

-

Work-up: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Step 3: Synthesis of Racemic Indoprofen

-

Method: The phthalimide intermediate, 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid, is suspended in a solvent mixture, typically acetic acid. A reducing agent, such as zinc powder, is added portion-wise. The mixture is heated under reflux. This selectively reduces one of the two carbonyl groups of the phthalimide to a methylene group, forming the isoindolinone ring of indoprofen.

-

Work-up: After the reaction is complete, the excess zinc is removed by filtration. The filtrate is diluted with water, and the pH is adjusted to precipitate the crude indoprofen. The product is then collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Enantioselective Resolution of Racemic Indoprofen

The separation of the racemic indoprofen into its constituent enantiomers is most effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of lipases to preferentially catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

Principle of Enzymatic Kinetic Resolution

Lipases, such as those from Candida antarctica (commonly immobilized as Novozym 435) and Candida rugosa, are widely used for the resolution of profens. In the presence of an alcohol in an organic solvent, these enzymes selectively catalyze the esterification of one enantiomer (typically the (R)-(+)-enantiomer for many profens) at a much higher rate than the other. This results in a reaction mixture containing the unreacted (S)-(-)-enantiomer of the acid and the ester of the (R)-(+)-enantiomer, which can then be separated.

Experimental Protocol for Enzymatic Resolution

The following is a general protocol for the lipase-catalyzed kinetic resolution of racemic indoprofen. Optimization of specific parameters may be required depending on the desired scale and purity.

-

Materials:

-

Racemic Indoprofen

-

Immobilized Lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, isooctane, or a mixture such as dioxane-toluene)

-

Alcohol (e.g., n-butanol, methanol)

-

Molecular sieves (optional, to maintain anhydrous conditions)

-

-

Procedure:

-

In a reaction vessel, dissolve racemic indoprofen (e.g., 0.04 mmol) and the alcohol (e.g., 3 equivalents, 0.12 mmol) in the organic solvent (e.g., 2 mL).

-

Add the immobilized lipase (e.g., 40 mg).

-

Stir the mixture at a controlled temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester.

-

Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

-

The filtrate contains the unreacted (S)-(-)-indoprofen and the (R)-(+)-indoprofen ester. These can be separated by standard chromatographic techniques or by extraction. For example, the acidic (S)-(-)-indoprofen can be extracted into an aqueous basic solution, leaving the neutral ester in the organic phase. Subsequent acidification of the aqueous layer will precipitate the (S)-(-)-indoprofen.

-

Quantitative Data from Literature

The efficiency of the enzymatic resolution is dependent on several factors, including the choice of enzyme, solvent, alcohol, and temperature. The following table summarizes representative data for the resolution of profens, which can serve as a starting point for the optimization of indoprofen resolution.

| Profen | Enzyme | Alcohol | Solvent | Temp (°C) | Conversion (%) | ee_s (%) (S-acid) | ee_p (%) (R-ester) | Enantiomeric Ratio (E) |

| Indoprofen | Novozym 435 | n-Butanol | Toluene/THF | 40 | 6.4 | 6 | 93 | 31 |

| Ibuprofen | Candida rugosa Lipase | n-Propanol | Isooctane | 37 | 45 | >96 | - | - |

| Flurbiprofen | Novozym 435 | Methanol | Dichloropropane | 37-45 | 35.7 | - | 96.3 | 90.5 |

| Ketoprofen | Candida rugosa Lipase | n-Butanol | Cyclohexane | 40-60 | 47 | >99 | >99 | 185 |

Note: ee_s refers to the enantiomeric excess of the substrate (the unreacted acid), and ee_p refers to the enantiomeric excess of the product (the ester).

Hydrolysis of the Resolved Ester (Optional)

If the desired enantiomer is the one that has been esterified during the resolution, a final hydrolysis step is required to convert the ester back to the carboxylic acid.

Experimental Protocol for Hydrolysis

-

Method: The isolated enantiomerically enriched indoprofen ester is dissolved in a suitable solvent mixture, such as aqueous ethanol. An acid (e.g., HCl) or a base (e.g., NaOH) is added to catalyze the hydrolysis. The mixture is typically heated to reflux until the ester is fully converted to the carboxylic acid.

-

Work-up: After the reaction, the mixture is cooled and the pH is adjusted to precipitate the indoprofen enantiomer. The solid is collected by filtration, washed with water, and dried.

Conclusion

The synthesis of enantiomerically pure (-)-indoprofen is a multi-step process that combines classical organic synthesis for the preparation of the racemic compound with a highly selective enzymatic resolution. The success of this pathway relies on careful control of reaction conditions at each stage, from the initial reduction to the final separation of enantiomers. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field, enabling the efficient and selective synthesis of this important pharmaceutical compound. Further optimization of the enzymatic resolution step, by screening different lipases, solvents, and alcohols, may lead to even higher enantiomeric purities and yields.

References

(-)-Indoprofen's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro mechanism of action of (-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen. While the pharmacological activity of profens is predominantly attributed to their (S)-(+)-enantiomers, understanding the activity of the (R)-(-)-enantiomer is crucial for a comprehensive toxicological and pharmacological profile. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for profens, including indoprofen, is the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid signaling molecules involved in inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

(-)-Indoprofen, as with other profens, exerts its (albeit lower) anti-inflammatory effect by inhibiting these COX enzymes, thereby blocking the production of prostaglandins.

Signaling Pathway: Arachidonic Acid Cascade Inhibition

The key signaling pathway affected by (-)-Indoprofen is the arachidonic acid cascade. By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid to PGH2, the precursor for various prostaglandins and thromboxanes.

Quantitative Data: In Vitro Inhibition of Cyclooxygenase

For comparative purposes, the following table includes IC50 values for racemic indoprofen and the well-characterized profen, ibuprofen. This data highlights the general potency of this class of compounds and the typical stereoselectivity observed.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Racemic Indoprofen | COX-1 / COX-2 | Not explicitly reported | 0.78 |

| (-)-Indoprofen | COX-1 / COX-2 | Not explicitly reported | Not explicitly reported |

| (+)-Indoprofen | COX-1 / COX-2 | ~20x more potent than (-)-Indoprofen | Not explicitly reported |

| Racemic Ibuprofen | COX-1 | 12 | 6.67 |

| COX-2 | 80 |

Note: The selectivity index for racemic indoprofen suggests it is a relatively non-selective COX inhibitor. The IC50 values for ibuprofen are provided for context on the general potency and selectivity of profens.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the cyclooxygenase inhibitory activity of compounds like (-)-Indoprofen. The protocol for the In Vitro Inhibition of Prostaglandin Synthesis is based on the methods generally employed for such studies, as the specific protocol by Ceserani et al. (1979) was not available in the searched literature.

Experimental Protocol 1: In Vitro Inhibition of Prostaglandin Synthesis

Objective: To determine the inhibitory effect of a test compound on the synthesis of prostaglandins from arachidonic acid in a microsomal preparation.

Materials:

-

Test compound (e.g., (-)-Indoprofen)

-

Arachidonic acid

-

Bovine seminal vesicle microsomes (as a source of COX-1)

-

Tris-HCl buffer (pH 8.0)

-

Glutathione

-

Hydroquinone

-

Indomethacin (as a positive control)

-

Ethanol

-

Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Microsome Preparation: Prepare a microsomal fraction from bovine seminal vesicles as a source of cyclooxygenase enzymes.

-

Reaction Mixture Preparation: In a test tube, combine Tris-HCl buffer, glutathione, and hydroquinone.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in ethanol) or the vehicle control to the reaction mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by boiling the tubes for 1 minute.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Quantification of PGE2: Analyze the supernatant for PGE2 concentration using a specific RIA or ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 synthesis for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol 2: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a more physiologically relevant human whole blood matrix.

Materials:

-

Fresh human venous blood from healthy, drug-free volunteers

-

Heparin or other suitable anticoagulant

-

Test compound (e.g., (-)-Indoprofen)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore A23187 for COX-1 stimulation

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Phosphate-buffered saline (PBS)

Procedure for COX-1 Inhibition:

-

Blood Collection: Collect fresh venous blood into heparinized tubes.

-

Incubation with Inhibitor: Aliquot the whole blood and incubate with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

Stimulation of COX-1: Add calcium ionophore A23187 to induce platelet aggregation and subsequent TXB2 production via COX-1.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Plasma Separation: Stop the reaction by placing the tubes on ice and then centrifuge to separate the plasma.

-

Quantification of TXB2: Measure the concentration of TXB2 (a stable metabolite of the COX-1 product, Thromboxane A2) in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of TXB2 production and determine the IC50 value for COX-1.

Procedure for COX-2 Inhibition:

-

Blood Collection and COX-2 Induction: Aliquot heparinized whole blood and incubate with LPS for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Incubation with Inhibitor: Add various concentrations of the test compound or vehicle control and incubate for 1 hour at 37°C.

-

Plasma Separation: Centrifuge the samples to separate the plasma.

-

Quantification of PGE2: Measure the concentration of PGE2 (a major product of COX-2 activity) in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production and determine the IC50 value for COX-2.

Conclusion

The in vitro mechanism of action of (-)-Indoprofen is centered on the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. While it is significantly less potent than its (+)-enantiomer, its activity contributes to the overall pharmacological profile of racemic indoprofen. The provided experimental protocols offer a framework for the detailed in vitro characterization of (-)-Indoprofen and other NSAIDs. Further research is warranted to determine the specific IC50 values of (-)-Indoprofen for COX-1 and COX-2 to provide a more complete understanding of its selective inhibitory profile.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of (-)-Indoprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of (-)-indoprofen, the R(-) enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen. While the pharmacological activity of indoprofen is primarily attributed to its S(+) enantiomer, understanding the pharmacokinetic profile of the (-)-isomer is crucial for a complete characterization of the racemic mixture and for evaluating its potential contributions to the overall therapeutic and toxicological profile.

Indoprofen possesses an asymmetric carbon atom, leading to the existence of two enantiomers: the pharmacologically active S(+)-indoprofen and the R(-)-indoprofen.[1] Enantioselectivity is a significant factor in the pharmacokinetics of many drugs, influencing their absorption, distribution, metabolism, and excretion (ADME).[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of (-)-indoprofen have been investigated following the administration of the racemic mixture. The data presented below summarizes key findings from studies in humans.

Table 1: Pharmacokinetic Parameters of Indoprofen Enantiomers in Humans Following Intravenous Administration of Racemic Indoprofen

| Parameter | (-)-Indoprofen (R(-)-enantiomer) | (+)-Indoprofen (S(+)-enantiomer) |

| Volume of Distribution (Vd) | 12.60 ± 4.21 L | 8.97 ± 2.21 L |

| Clearance (CL) | 48.8 ± 15.5 mL/min | 32.2 ± 11.1 mL/min |

| Terminal Half-life (t½) | No significant difference | No significant difference |

Source: Data extracted from a study in surgical patients.[3]

Table 2: Pharmacokinetic Parameters of Indoprofen in Elderly vs. Young Subjects Following Repeated Oral Administration

| Parameter | Elderly Subjects (60-85 years) | Young Subjects |

| Mean Peak Plasma Concentration (Cmax) | 25.5 ± 7.06 µg/mL | Not Reported |

| Time to Peak Plasma Concentration (Tmax) | 1.25 ± 0.71 h | Not Reported |

| Total Area Under the Curve (AUC) | 207.2 ± 108.7 µg·h/mL | Not Reported |

| Mean Elimination Half-life (t½β) | 8.29 ± 2.93 h | 5.5 ± 0.64 h |

Source: Data from elderly patients with osteoarthritis or rheumatoid arthritis receiving 200 mg indoprofen tablets thrice daily.[4] A separate study reported a half-life of 3 hours in young persons.[5][6]

Key Observations from Quantitative Data:

-

Stereoselective Disposition: Following intravenous administration of racemic indoprofen, the R(-)-enantiomer exhibits a larger volume of distribution and a higher clearance rate compared to the pharmacologically active S(+)-enantiomer.[3] This indicates that (-)-indoprofen is distributed more extensively into tissues and is eliminated from the body more rapidly than its counterpart.

-

Slower Clearance of the Active Enantiomer: The S(+)-isomer (d-indoprofen) is cleared from plasma and excreted in the urine at a slower rate than the l-indoprofen [(-)-indoprofen].[1]

-

Age-Related Changes: The elimination half-life of indoprofen is significantly longer in elderly subjects compared to younger individuals, suggesting age-related changes in drug clearance mechanisms.[4][5][6] This necessitates careful consideration for dose adjustments in the geriatric population.[4][5]

-

No Chiral Inversion: Importantly, no stereospecific inversion of the active d-indoprofen to the inactive l-indoprofen has been observed after single or repeated administration.[1]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacokinetic parameters of indoprofen enantiomers.

1. Analysis of Indoprofen Enantiomers in Surgical Patients

-

Study Design: The pharmacokinetics of indoprofen enantiomers were determined after intravenous administration of the racemate to 10 surgical patients.[3]

-

Drug Administration: Racemic indoprofen was administered intravenously.[3]

-

Sample Collection: Blood samples were likely collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Analytical Method: While the specific analytical method for enantiomeric separation was not detailed in the abstract, it would have required a chiral separation technique, such as chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase.

2. Determination of Indoprofen in Plasma using Gas-Liquid Chromatography (GLC)

-

Objective: To develop a rapid, sensitive, and convenient assay for measuring indoprofen concentrations in blood plasma for human bioavailability studies.[7]

-

Sample Preparation:

-

Instrumentation: Gas-liquid chromatograph equipped with a 3% OV-1 column.[7]

-

Internal Standard: The pentanoic acid homolog of indoprofen was used as an internal standard to ensure accuracy and precision.[7]

-

Sensitivity: The method was sensitive enough to measure plasma indoprofen concentrations in the range of 0.4-16 µg/mL.[7]

-

Recovery: The average recovery of the method was 99.0 ± 7.6% (SD).[7]

Visualizations

Pharmacokinetic Pathway of (-)-Indoprofen

Caption: General pharmacokinetic pathway of orally administered indoprofen.

Experimental Workflow for Plasma Analysis

Caption: Workflow for the determination of indoprofen in plasma via GLC.

References

- 1. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective disposition of indoprofen in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of indoprofen in elderly patients following repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of indoprofen in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic profile of indoprofen in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLC determination of indoprofen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Levorotatory Enantiomer: A Technical Guide to the Discovery and Historical Development of (-)-Indoprofen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, emerged in the latter half of the 20th century as a potent analgesic and anti-inflammatory agent. Like many of its contemporaries in the "profen" family, indoprofen possesses a chiral center, giving rise to two enantiomeric forms: the dextrorotatory (+)-(S)-indoprofen and the levorotatory (-)-(R)-indoprofen. While the racemic mixture was initially developed and marketed, subsequent research into its stereochemistry revealed a significant divergence in the pharmacological and toxicological profiles of its constituent enantiomers. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental findings related to (-)-indoprofen, with a particular focus on its distinct biological properties in comparison to its dextrorotatory counterpart and the racemic mixture.

Discovery and Historical Development

Indoprofen, chemically known as 2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid, was first synthesized and developed as a racemic mixture. Preclinical studies highlighted its potent anti-inflammatory and analgesic effects, which were attributed to its ability to inhibit prostaglandin biosynthesis via the cyclooxygenase (COX) enzymes.[1] However, as the significance of stereochemistry in drug action became increasingly recognized, researchers turned their attention to the individual enantiomers of indoprofen.

A pivotal moment in the history of indoprofen was the successful resolution of its racemic form, allowing for the isolated study of the (+) and (-) enantiomers. This development was crucial in elucidating that the pharmacological activity of indoprofen resides almost exclusively in the (+)-(S)-enantiomer.[2][3] Conversely, the (-)-(R)-enantiomer was found to be significantly less active in terms of anti-inflammatory and analgesic properties.[2]

Despite the promising efficacy of the racemate and the predominantly active (+)-enantiomer, indoprofen's clinical use was short-lived. It was withdrawn from the market worldwide due to reports of severe gastrointestinal bleeding. This adverse effect underscored the importance of thorough toxicological profiling, even for seemingly less active enantiomers, and highlighted the complex relationship between COX inhibition and gastrointestinal toxicity.

Interestingly, years after its withdrawal, racemic indoprofen was identified in a high-throughput screen for its ability to upregulate the survival motor neuron (SMN) protein, independent of its COX-inhibiting activity. This discovery has opened new avenues of research for its potential therapeutic application in spinal muscular atrophy (SMA). The specific contribution of (-)-indoprofen to this COX-independent mechanism remains an area of active investigation.

Stereoselective Synthesis and Resolution

The isolation of (-)-indoprofen is achieved through the resolution of the racemic mixture. A common strategy for the resolution of chiral acids like indoprofen involves the formation of diastereomeric salts with a chiral base.

Experimental Protocol: Resolution of Racemic Indoprofen (General Method)

A general protocol for the resolution of a racemic carboxylic acid, adaptable for indoprofen, is as follows:

-

Salt Formation: The racemic indoprofen is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral resolving agent, such as a single enantiomer of an amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine), is added to the solution.

-

Diastereomeric Crystallization: The resulting diastereomeric salts, ((+)-indoprofen-(-)-amine) and ((-)-indoprofen-(-)-amine), will have different physical properties, including solubility. The solution is allowed to cool or the solvent is partially evaporated to induce fractional crystallization of the less soluble diastereomer.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate of indoprofen and neutralize the chiral amine.

-

Extraction and Purification: The enantiomerically enriched indoprofen is then extracted from the aqueous solution using an organic solvent. The solvent is subsequently removed under reduced pressure to yield the isolated enantiomer. The purity of the isolated (-)-indoprofen is confirmed by measuring its specific rotation and by chiral chromatography.

Comparative Pharmacological and Toxicological Profile

Extensive studies have been conducted to compare the biological activities of the indoprofen enantiomers and the racemic mixture. The results consistently demonstrate a significant stereoselectivity in its pharmacological and toxicological effects.

Quantitative Data Summary

| Parameter | (-)-(R)-Indoprofen | (+)-(S)-Indoprofen | Racemic Indoprofen | Reference |

| Anti-inflammatory Activity (Carrageenan Edema, ED50, mg/kg) | 22.5 | 1.1 | 2.2 | [2] |

| Analgesic Activity (Phenylquinone Writhing, ED50, mg/kg) | 14.5 | 0.7 | 1.5 | [2] |

| Acute Toxicity (Oral LD50 in rats, mg/kg) | 1700 | 105 | 215 | [2] |

| Inhibition of Prostaglandin Synthesis (in vitro KB, ng/mL) | 49.3 | 0.6 | 1.2 | [2] |

As evidenced by the data, (-)-indoprofen is approximately 20 times less potent as an anti-inflammatory and analgesic agent compared to the (+)-enantiomer.[2] Furthermore, its acute toxicity is significantly lower, with an oral LD50 in rats being about 16-17 times higher than that of the (+)-enantiomer.[2]

Pharmacokinetics

Pharmacokinetic studies in humans have revealed differences in the disposition of the two enantiomers. Following oral administration of the racemate, the l-indoprofen ((-)-enantiomer) is cleared from the plasma and excreted in the urine at a faster rate than the d-indoprofen ((+)-enantiomer).[3] Importantly, studies have shown that there is no significant stereospecific inversion of the inactive (-)-enantiomer to the active (+)-enantiomer in vivo.[3] This is a crucial distinction from some other profens, like ibuprofen, where such chiral inversion does occur.

Mechanism of Action and Signaling Pathways

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory and analgesic effects of the active (+)-(S)-indoprofen is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The significantly lower potency of (-)-indoprofen in inhibiting prostaglandin synthesis in vitro correlates with its reduced in vivo anti-inflammatory and analgesic activity.[2]

Caption: Inhibition of the Cyclooxygenase Pathway by Indoprofen Enantiomers.

COX-Independent Mechanisms

The discovery of racemic indoprofen's ability to upregulate the SMN protein has introduced a new dimension to its mechanism of action. This effect is independent of COX inhibition and suggests a potential therapeutic role in spinal muscular atrophy. The precise signaling pathway through which indoprofen modulates SMN protein expression is still under investigation. Furthermore, it has not been definitively established whether this activity is specific to one enantiomer or is a property of the racemate. Given the significantly different pharmacological profiles of the enantiomers, it is plausible that the COX-independent effects may also be stereoselective.

Caption: Postulated COX-Independent Pathway of SMN Protein Upregulation by Indoprofen.

Experimental Workflows

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)

This widely used model assesses the ability of a compound to reduce acute inflammation.

Caption: Experimental Workflow for Carrageenan-induced Paw Edema Assay.

Conclusion

The history of (-)-indoprofen is a compelling case study in the importance of stereochemistry in drug development. While largely devoid of the desired anti-inflammatory and analgesic properties that reside in its dextrorotatory counterpart, its significantly lower toxicity and distinct pharmacokinetic profile are noteworthy. The subsequent discovery of a COX-independent mechanism for the racemic mixture has renewed interest in the biological activities of both enantiomers. Future research focused on elucidating the specific role of (-)-indoprofen in this alternative pathway could potentially unveil novel therapeutic applications for this once-overlooked enantiomer, transforming its narrative from an inactive isomer to a molecule with unique therapeutic potential. This in-depth understanding is critical for researchers and professionals in the field of drug discovery and development as they continue to explore the nuanced activities of chiral molecules.

References

An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Indoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Indoprofen, the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) indoprofen, is a compound of significant interest in pharmacological research. While its counterpart, (+)-(S)-indoprofen, is primarily responsible for the anti-inflammatory effects through cyclooxygenase (COX) inhibition, the stereochemistry of profen drugs can lead to differential pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the core chemical and physical properties of (-)-Indoprofen, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key biological pathways.

Chemical Identity and Structure

(-)-Indoprofen is chemically designated as (2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid.[1] It is the levorotatory enantiomer of the racemic mixture known as indoprofen.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid | [1] |

| CAS Number | 53086-14-9 | [1] |

| Chemical Formula | C₁₇H₁₅NO₃ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| SMILES | C--INVALID-LINK--C(=O)O | [1] |

| InChI Key | RJMIEHBSYVWVIN-LLVKDONJSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for (-)-Indoprofen and its racemic form are summarized below.

Table 2.1: Physical Properties of Indoprofen Enantiomers

| Property | (-)-Indoprofen | Racemic Indoprofen | Source |

| Melting Point | 205-207 °C | 213-214 °C | |

| Boiling Point | Data not available (likely decomposes) | Data not available (likely decomposes) | |

| Appearance | Colorless scales | Off-white solid | [2] |

| Optical Rotation | [α]D²⁰ = -48° (c=0.05 in DMSO) | Not applicable |

Table 2.2: Solubility and Acidity of Indoprofen

| Property | Value | Conditions | Source |

| Solubility in Water | Slightly soluble | - | |

| Solubility in Organic Solvents | More soluble in ethanol and methanol | - | |

| Aqueous Solubility | >42.2 µg/mL | pH 7.4 | [3] |

| pKa | 4.40 | - |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of a compound like (-)-Indoprofen.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light by a chiral compound in solution.

Methodology:

-

A solution of the compound of known concentration is prepared in a suitable solvent (e.g., DMSO).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is placed in a polarimeter cell of a known path length.

-

Monochromatic light (typically the sodium D-line at 589 nm) is passed through the solution.

-

The angle of rotation of the plane of polarized light is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety.

Methodology:

-

A solution of the compound is prepared in a suitable solvent system (e.g., a water-cosolvent mixture for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathways

Indoprofen, as a racemic mixture, is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Beyond its COX-inhibitory activity, studies have indicated that indoprofen can modulate other cellular signaling pathways. It has been found to activate the AKT-AMPK signaling pathway and inhibit the NF-κB/MAPK signaling pathway, both of which are crucial in regulating cellular processes including inflammation and cell survival.

Cyclooxygenase (COX) Inhibition Pathway

The primary anti-inflammatory mechanism of indoprofen involves the blockade of the cyclooxygenase enzymes.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by (-)-Indoprofen.

Modulation of AKT-AMPK and NF-κB/MAPK Signaling

Indoprofen has been shown to exert effects on key intracellular signaling cascades involved in inflammation and cell survival.

Caption: Modulation of AKT-AMPK and NF-κB/MAPK signaling pathways by (-)-Indoprofen.

Conclusion

This technical guide has consolidated the key chemical and physical properties of (-)-Indoprofen, providing a valuable resource for researchers and professionals in drug development. The presented data and methodologies are fundamental for understanding the behavior of this chiral molecule and for guiding further research into its pharmacological and therapeutic potential. While the primary anti-inflammatory activity of the racemate is attributed to the (+)-enantiomer, a thorough characterization of (-)-Indoprofen is essential for a complete understanding of the drug's overall profile.

References

(-)-Indoprofen as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase and the Arachidonic Acid Cascade

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the first committed step in the synthesis of prostanoids, a class of lipid signaling molecules that includes prostaglandins, prostacyclins, and thromboxanes. These molecules are key mediators of a wide range of physiological and pathophysiological processes, including inflammation, pain, fever, and platelet aggregation.

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in homeostatic functions, such as protecting the gastric mucosa, regulating renal blood flow, and maintaining platelet function.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines, mitogens, and endotoxins. The upregulation of COX-2 leads to the production of prostanoids that mediate inflammation, pain, and fever.

The inhibition of COX enzymes is the primary mechanism of action for NSAIDs. The differential inhibition of COX-1 and COX-2 isoforms by various NSAIDs accounts for their therapeutic efficacy and side-effect profiles. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects, most notably gastrointestinal irritation and bleeding (due to COX-1 inhibition). In contrast, COX-2 selective inhibitors were developed to provide anti-inflammatory relief with a reduced risk of gastrointestinal complications.

The Arachidonic Acid Signaling Pathway

The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane by the action of phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways. The COX pathway leads to the production of prostaglandins and thromboxanes, as depicted in the following signaling pathway diagram.

Caption: The Arachidonic Acid Signaling Pathway and the site of inhibition by NSAIDs.

(-)-Indoprofen: Mechanism of Action and Stereoselectivity

Indoprofen is a chiral NSAID belonging to the 2-arylpropionic acid (profen) class, which also includes well-known drugs like ibuprofen and naproxen. It is established that the pharmacological activity of profens resides almost exclusively in the S-enantiomer. Therefore, (-)-indoprofen is the biologically active stereoisomer responsible for COX inhibition. The R-enantiomer is largely inactive as a direct COX inhibitor.

(-)-Indoprofen, like other profens, is a competitive inhibitor of the cyclooxygenase active site. It binds reversibly to the enzyme, preventing arachidonic acid from accessing the catalytic site and thereby blocking the synthesis of prostaglandins.

Quantitative Analysis of COX Inhibition

The potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of the IC50 values for COX-1 and COX-2 is known as the selectivity index (SI), which provides a measure of the drug's preference for inhibiting one isoform over the other.

While specific IC50 values for (-)-indoprofen are not readily found in contemporary scientific literature, a recent study on indoprofen derivatives reported a COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) of 0.78 for the parent indoprofen molecule [1]. A selectivity index of less than 1 indicates a preference for inhibiting COX-1 over COX-2. This is consistent with the clinical observations of severe gastrointestinal side effects that led to its withdrawal, as these are primarily associated with COX-1 inhibition.

For comparative purposes, the IC50 values for the structurally related NSAID, ibuprofen, are presented in the table below. It is important to note that these values can vary depending on the specific assay conditions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indoprofen | - | - | 0.78[1] |

| Ibuprofen | 12[2][3] | 80[2][3] | 0.15[2][3] |

| Celecoxib | 82[2][3] | 6.8[2][3] | 12[2][3] |

Table 1: Cyclooxygenase inhibitory activity of Indoprofen and other selected NSAIDs. Note: Specific IC50 values for Indoprofen are not available in the cited source.

Recent research has focused on modifying the indoprofen structure to enhance its selectivity for COX-2. By installing amide and sulfonamide groups at the C-7 position, researchers have successfully converted indoprofen into moderately selective COX-2 inhibitors with selectivity indexes ranging from 10.57 to 18.35[1]. These findings suggest that the indoprofen scaffold can be chemically manipulated to improve its safety profile.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following is a detailed protocol for a common in vitro assay to determine the inhibitory activity of a compound against COX-1 and COX-2. This colorimetric assay is based on the peroxidase activity of the COX enzyme.

5.1. Materials and Reagents

-

COX-1 (ovine or human)

-

COX-2 (human, recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Tris-HCl buffer (pH 8.0)

-

DMSO (for dissolving inhibitor)

-

96-well microplate

-

Microplate reader

5.2. Preparation of Solutions

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Heme Stock Solution (10 mM): Dissolve hemin in DMSO. Store at -20°C, protected from light.

-

Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol. Store at -20°C.

-

TMPD Stock Solution (10 mM): Dissolve TMPD in DMSO. Store at 4°C, protected from light.

-

Enzyme Solutions: Dilute COX-1 and COX-2 to the desired concentration in the assay buffer. Keep on ice.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of (-)-indoprofen in DMSO.

5.3. Assay Procedure

-

Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the inhibitor: Add the desired concentration of (-)-indoprofen (or vehicle control) to the appropriate wells.

-

Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add TMPD, followed by arachidonic acid to all wells to start the reaction.

-

Measure absorbance: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode for a set period (e.g., 5 minutes).

5.4. Data Analysis

-

Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a compound as a COX inhibitor.

Caption: A logical workflow for the in vitro evaluation of a COX inhibitor.

Conclusion

(-)-Indoprofen is a non-selective COX inhibitor with a preference for COX-1, as indicated by its selectivity index of 0.78[1]. This profile is consistent with its observed gastrointestinal side effects. The stereochemistry of indoprofen is critical, with the S-(-)-enantiomer being the active form. While the clinical use of indoprofen has been discontinued, it remains a relevant molecule for studying the structure-activity relationships of profen-class NSAIDs. Future research into modifying the indoprofen scaffold may lead to the development of new COX-2 selective inhibitors with improved safety profiles for the treatment of inflammatory conditions. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of both existing and novel COX inhibitors.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pedworld.ch [pedworld.ch]

In recent studies, Indoprofen has been found to increase the production of the survival motor neuron (SMN) protein, suggesting its potential in treating spinal muscular atrophies.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The root cause of SMA is insufficient levels of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. While a second gene, SMN2, can produce some functional SMN protein, alternative splicing predominantly yields an unstable, truncated version. Consequently, therapeutic strategies have largely focused on increasing the production of full-length SMN protein from the SMN2 gene. In this context, the nonsteroidal anti-inflammatory drug (NSAID) Indoprofen has emerged as a compound of interest. Seminal studies have demonstrated its ability to elevate SMN protein levels, suggesting a potential therapeutic avenue for SMA. This technical guide provides an in-depth analysis of the preclinical data, experimental methodologies, and proposed mechanism of action for Indoprofen in the context of SMA.

Quantitative Data Summary

The effects of Indoprofen on SMN protein expression and related cellular markers have been quantified in several key studies. The data presented below is primarily derived from the foundational work of Lunn et al. (2004) in Chemistry & Biology.[1][2]

| Parameter | Cell Type | Treatment | Result | Statistical Significance | Reference |

| SMN Protein Level | Type I SMA Patient Fibroblasts | 5 µM and 20 µM Indoprofen for 3 days | Mean 13% increase | p < 0.014 | [1] |

| Nuclear Gem Count | Type I SMA Patient Fibroblasts | 15 µM Indoprofen | 5- to 6-fold increase | Not specified | [1][2] |

| SMN2-Luciferase Reporter Activity | C33a cells | ~10 µM Indoprofen | ~3-fold increase | Not specified | [1] |

| Embryonic Viability in SMA Model Mice | Smn−/−; TgSMN2+/− | 20 mg/kg Indoprofen (oral gavage) | Trend towards increased viability | p = 0.073 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of Indoprofen.

High-Throughput Screening (HTS) with SMN-Luciferase Reporter Assay

This assay was instrumental in identifying Indoprofen from a large compound library.[1]

-

Cell Lines: C33a cells stably expressing an SMN-minigene with a luciferase reporter were used. Separate cell lines were established for SMN1 and SMN2 minigenes, each consisting of exons 6 through 8 and their intervening introns.

-

Assay Principle: The luciferase reporter gene is only translated to produce a functional enzyme when proper splicing of the SMN minigene, including exon 7, occurs.

-

Screening Process:

-

Approximately 47,000 compounds were screened.

-

Compounds were added to the cell cultures at a concentration of approximately 10 µM.

-

Luminescence, indicative of luciferase activity and thus successful SMN protein production, was measured.

-

Hits were identified as compounds that selectively increased luminescence in the SMN2-luciferase reporter cell line compared to the SMN1 line.

-

Western Blotting for SMN Protein Quantification

This technique was used to measure the levels of endogenous SMN protein in patient-derived cells.[1]

-

Cell Culture and Treatment: Type I SMA patient fibroblasts (line 3813) were cultured and treated with 5 µM and 20 µM Indoprofen for 3 days, with daily media and compound changes.

-

Protein Extraction: Cells were lysed and total protein concentration was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose membrane.

-

Immunoblotting:

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was incubated with a primary antibody specific for the SMN protein.

-

A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) was then added.

-

A loading control, such as eIF-4e, was also probed to ensure equal protein loading across lanes.

-

-

Detection and Quantification: The signal was detected using a chemiluminescent substrate, and the band intensities were quantified using densitometry.

Immunofluorescence for Nuclear Gem Analysis

Nuclear gems are subnuclear structures where the SMN protein is concentrated, and their number correlates with overall SMN levels.[1]

-

Cell Culture and Treatment: Type I SMA patient fibroblasts were cultured on coverslips and treated with Indoprofen.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent to allow antibody entry.

-

Immunostaining:

-

Cells were incubated with a primary antibody against the SMN protein.

-

A fluorescently labeled secondary antibody was then used for detection.

-

The cell nuclei were counterstained with a DNA-binding dye like DAPI.

-

-

Microscopy and Quantification: The coverslips were mounted on slides and imaged using a fluorescence microscope. The number of nuclear gems per 100 nuclei was manually counted.

Visualizations

Experimental Workflow for Indoprofen Discovery

Caption: Workflow for the discovery and validation of Indoprofen as an SMN protein upregulator.

Proposed Signaling Pathway for Indoprofen's Action

Caption: Hypothesized cyclooxygenase-independent mechanism of Indoprofen action on SMN2 pre-mRNA.

Mechanism of Action and Discussion

A key finding is that Indoprofen's effect on SMN protein levels is independent of its known function as a cyclooxygenase (COX) inhibitor.[2] Other NSAIDs and COX inhibitors did not exhibit the same activity, suggesting a distinct mechanism of action.[1] The selective upregulation of the SMN2-luciferase reporter over the SMN1 reporter indicates that Indoprofen does not act as a general transcriptional activator of the SMN promoter.

The leading hypothesis is that Indoprofen exerts a pre- or co-translational effect.[1] It is proposed that Indoprofen may directly bind to the SMN2 pre-mRNA. This interaction could potentially alter the pre-mRNA's secondary structure or displace inhibitory splicing factors, thereby promoting the inclusion of exon 7 and leading to the production of more full-length, functional SMN protein.

Despite these promising initial findings, it is important to note that follow-up studies have highlighted some limitations of Indoprofen, including issues with solubility.[3] However, the discovery of Indoprofen's activity has been crucial in demonstrating the feasibility of small molecule-based approaches to upregulate SMN protein and has served as a valuable chemical probe to investigate the regulation of SMN expression.

Conclusion

Indoprofen has been identified as a small molecule capable of increasing the production of the SMN protein from the SMN2 gene through a cyclooxygenase-independent mechanism. The quantitative data from in vitro studies using patient-derived fibroblasts and reporter assays demonstrate a modest but statistically significant increase in SMN protein levels and a substantial increase in the number of nuclear gems. The detailed experimental protocols provide a framework for further investigation into this and other potential SMA therapeutics. The proposed mechanism of action, involving direct interaction with SMN2 pre-mRNA, opens up new avenues for rational drug design. While Indoprofen itself may have limitations for clinical development, its discovery has significantly contributed to the understanding of SMN protein regulation and has paved the way for the development of more potent and specific small molecule modulators for the treatment of Spinal Muscular Atrophy.

References

- 1. Indoprofen Upregulates the Survival Motor Neuron Protein through a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoprofen upregulates the survival motor neuron protein through a cyclooxygenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

(-)-Indoprofen as a Non-Steroidal Anti-Inflammatory Drug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class, which also includes well-known drugs like ibuprofen and naproxen. As a chiral molecule, indoprofen exists as two enantiomers: (+)-(S)-indoprofen and (-)-(R)-indoprofen. The therapeutic effects of racemic indoprofen as an analgesic and anti-inflammatory agent have been attributed almost exclusively to the (+)-(S)-enantiomer[1]. This document focuses on the role and activity of the (-)-(R)-indoprofen enantiomer, often referred to as (-)-indoprofen, in the context of its function as an NSAID. While the primary anti-inflammatory activity resides in the (+)-enantiomer, understanding the properties of the (-)-enantiomer is crucial for a comprehensive pharmacological profile of indoprofen.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

The anti-inflammatory effects of profens are predominantly mediated by the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2. Conversely, the (R)-enantiomer of most profens, including indoprofen, is considered to be significantly less active or inactive as a direct COX inhibitor[2][3][4].

Arachidonic Acid Signaling Pathway and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of intervention by NSAIDs.

Caption: Arachidonic acid pathway and the inhibitory action of (-)-Indoprofen.

Quantitative Data on COX Inhibition

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |

| (-)-(R)-Indoprofen | > 100 µM (estimated) | > 100 µM (estimated) | Not Applicable |

| (+)-(S)-Indoprofen | Potent Inhibitor | Potent Inhibitor | Not Determined |

| Ibuprofen (Racemic) | ~12 µM | ~80 µM | 0.15 |

| (S)-Ibuprofen | ~2.1 µM | ~1.6 µM | 1.31 |

| (R)-Ibuprofen | ~34.9 µM | > 250 µM | > 7.16 |

Note: Data for ibuprofen enantiomers are provided for comparative purposes. The values for (-)-(R)-Indoprofen are estimated based on the general behavior of R-enantiomers of profens.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to determine the IC50 values of a test compound, such as (-)-Indoprofen, for COX-1 and COX-2.

Objective: To measure the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Tris-HCl buffer (pH 8.0)

-

Test compound ((-)-Indoprofen) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in Tris-HCl buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

-

Inhibitor Addition: Add the various concentrations of the test compound or vehicle control to the wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add TMPD, followed by arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard preclinical assay to evaluate the anti-inflammatory properties of a test compound.

Objective: To assess the ability of (-)-Indoprofen to reduce acute inflammation in an animal model.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Lambda carrageenan (1% w/v in sterile saline)

-

Test compound ((-)-Indoprofen) formulated for administration (e.g., suspended in carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the test compound or controls via the desired route (e.g., oral gavage) at a specified time before the carrageenan injection.

-

Induction of Edema: At time zero, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle control group. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The available evidence strongly indicates that the anti-inflammatory activity of indoprofen is stereospecific, with the (+)-(S)-enantiomer being the active component responsible for COX inhibition. The (-)-(R)-enantiomer, which is the subject of this guide, demonstrates negligible direct inhibitory activity on COX-1 and COX-2 enzymes. While in vivo, some R-enantiomers of profens can undergo chiral inversion to the active S-enantiomer, the primary role of (-)-Indoprofen as a direct anti-inflammatory agent via COX inhibition is minimal. This understanding is critical for drug development professionals in the context of stereospecific drug design and evaluation. Further research could explore other potential biological activities of (-)-Indoprofen that are independent of COX inhibition.

References

- 1. Pharmacokinetics of the enantiomers of indoprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical safety and toxicity profile of (-)-Indoprofen

An In-Depth Technical Guide to the Preclinical Safety and Toxicity Profile of Indoprofen, with a Focus on the (-)-Enantiomer

Disclaimer: The majority of publicly available preclinical safety and toxicity data for indoprofen pertains to the racemic mixture (a 1:1 mixture of the (+) and (-) enantiomers). Data specifically for the (-)-indoprofen enantiomer is limited. This guide synthesizes the available information, clearly indicating when data refers to the racemate versus a specific enantiomer. Indoprofen was withdrawn from the market in the 1980s due to reports of severe gastrointestinal bleeding and potential carcinogenicity, which is reflected in its preclinical profile.[1][2][3]

Introduction and Mechanism of Action

Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class. Its pharmacological activity is derived from the inhibition of prostaglandin biosynthesis at the cyclo-oxygenase (COX) step.[4] Prostaglandins are key mediators of inflammation, pain, and fever; thus, inhibiting their production leads to indoprofen's therapeutic effects.[5][6] However, prostaglandins also play a protective role in the gastrointestinal mucosa and regulate renal blood flow.[6][7] The inhibition of this homeostatic function, primarily through COX-1, is the mechanistic basis for the primary toxicities associated with indoprofen and other NSAIDs.[5]

The pharmacological activity of indoprofen is almost entirely attributed to the (+)-enantiomer (d-indoprofen or (S)-indoprofen).[8][9] The (-)-enantiomer is considered less active. In humans, the inactive (-)-enantiomer is cleared from plasma more rapidly than the active (+)-enantiomer.[8]

Mechanism of Action: COX Pathway Inhibition

The diagram below illustrates the arachidonic acid cascade and the inhibitory action of COX inhibitors like indoprofen.

Caption: Indoprofen inhibits COX enzymes, blocking the conversion of arachidonic acid.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a standard measure. Specific LD50 values for (-)-indoprofen, its dextrorotatory counterpart, and the racemic mixture have been determined in rats.

| Enantiomer/Mixture | Species | Route of Administration | LD50 (mg/kg) | Reference |

| (-)-Indoprofen | Rat | Intravenous (i.v.) | 555.39 | |

| (-)-Indoprofen | Rat | Oral | 538.02 | |

| (+)-Indoprofen | Rat | Intravenous (i.v.) | 31.98 | |

| (+)-Indoprofen | Rat | Oral | 33.75 | |

| (±)-Indoprofen (Racemic) | Rat | Intravenous (i.v.) | 58.66 | |

| (±)-Indoprofen (Racemic) | Rat | Oral | 60.83 |

Table 1: Acute Toxicity (LD50) of Indoprofen Enantiomers and Racemate in Rats.

Notably, the LD50 for (-)-indoprofen is approximately 16 times higher (indicating lower acute toxicity) than for (+)-indoprofen, which aligns with the understanding that the (+) enantiomer is the pharmacologically active and more potent form.

Subchronic and Chronic Toxicity

Repeat-dose toxicity studies on racemic indoprofen were conducted in multiple species, including the mouse, rat, dog, and monkey.[4] The primary and dose-limiting toxicity observed across species was gastrointestinal.

| Study Type | Species | Key Findings | Reference |

| Subchronic & Chronic | Rat, Mouse, Dog, Monkey | The primary target organ for toxicity is the gastrointestinal tract. The main finding was a dose-dependent ulcerogenic effect. | [4] |

| General | Multiple | Severe gastrointestinal bleeding was a major adverse effect reported post-marketing, leading to its withdrawal. | [1][2] |

Table 2: Summary of Findings from Repeat-Dose Toxicity Studies of Racemic Indoprofen.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA. A standard battery of tests is typically required to assess mutagenic and clastogenic potential. Studies on racemic indoprofen indicated no mutagenic activity.[4]

| Assay Type | Test System | Result for Racemic Indoprofen | Reference |

| Mutagenicity | In vitro and in vivo assays | Negative | [4] |

Table 3: Summary of Genotoxicity Findings for Racemic Indoprofen.

Experimental Protocol: Standard In Vitro Micronucleus Test Workflow

The in vitro micronucleus test is a cornerstone of genotoxicity testing, capable of detecting both chromosome-breaking agents (clastogens) and agents that cause chromosome loss (aneugens).[10][11]

Caption: A typical workflow for assessing chromosomal damage using the micronucleus test.

Carcinogenicity

Concerns regarding the carcinogenic potential of racemic indoprofen have been raised. A Safety Data Sheet (SDS) for indoprofen includes the GHS hazard statement H351: "Suspected of causing cancer".[12] Furthermore, post-marketing reports included mentions of carcinogenicity in animal studies, which contributed to its withdrawal from the market.[1][3]

Reproductive and Developmental Toxicity

Reproductive toxicity studies for racemic indoprofen were conducted in rats, rabbits, and monkeys. The results from these preclinical studies showed no evidence of embryotoxic or teratogenic effects.[4]

| Study Type | Species | Key Findings for Racemic Indoprofen | Reference |

| Embryo-Fetal Development | Rat, Rabbit, Monkey | No embryotoxic or teratogenic effects were observed. | [4] |

Table 4: Summary of Reproductive and Developmental Toxicity for Racemic Indoprofen.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on major physiological systems. The primary safety concerns for indoprofen, consistent with the NSAID class, are related to its mechanism of action.

Logical Relationship: From COX Inhibition to Safety Profile

The diagram below outlines the logical connection between the primary pharmacology of (-)-indoprofen and its resulting therapeutic and toxicological profile.

Caption: The dual inhibition of COX isoforms leads to both desired and adverse effects.

Conclusion